![molecular formula C17H19FN2O4 B5655388 3-{2-[3-(2-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5655388.png)
3-{2-[3-(2-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione
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Overview
Description
Synthesis Analysis
The compound can be synthesized through asymmetric construction involving catalyzed 1,3-dipolar cycloaddition of azomethine ylides to alkylidene derivatives, yielding spirocyclic structures with high stereoselectivity and yields (Yang et al., 2015). Another method involves multicomponent reactions leading to complex diones with confirmed structures through spectroscopic methods and X-ray crystallography (Barakat et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through various spectroscopic techniques and crystallography, revealing detailed geometrical and electronic configurations that influence their chemical behavior and reactivity (Barakat et al., 2016).
Chemical Reactions and Properties
Compounds similar to the one undergo a range of chemical reactions, including 1,3-dipolar cycloadditions, leading to structurally novel compounds with potential biological activities. These reactions are influenced by catalysts, substrates, and reaction conditions, yielding products with high selectivity and yield (Yang et al., 2015).
properties
IUPAC Name |
3-[2-[3-(2-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c1-17(2)15(22)20(16(23)24-17)10-14(21)19-8-7-11(9-19)12-5-3-4-6-13(12)18/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJFZSVHORJJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)CC(=O)N2CCC(C2)C3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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